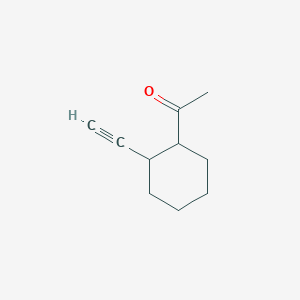

1-(2-Ethynylcyclohexyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethynylcyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9-10H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDOSOYGYZGULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Alkynyl Ketone Chemistry and Cyclohexyl Derivatives

1-(2-Ethynylcyclohexyl)ethanone belongs to the class of alkynyl ketones, which are characterized by a carbonyl group conjugated with a carbon-carbon triple bond. This arrangement of functional groups imparts a rich and diverse reactivity profile. The ethynyl (B1212043) group can act as an electrophile in Michael additions or participate in various metal-catalyzed coupling and cyclization reactions. Simultaneously, the ketone functionality allows for a wide array of classical carbonyl chemistry transformations.

The synthesis of alkynyl ketones can be achieved through several established methods, including the palladium-catalyzed coupling of terminal alkynes with acid chlorides or the oxidation of the corresponding propargyl alcohols. organic-chemistry.org More contemporary methods involve three-component coupling reactions of iodoalkanes, carbon monoxide, and terminal alkynes, driven by a combination of palladium catalysis and photoirradiation. acs.orgacs.org While a specific, optimized synthesis for this compound is not prominently featured in the literature, its preparation can be envisioned through the acylation of a suitable 2-ethynylcyclohexyl organometallic reagent or the ethynylation of a 1,2-cyclohexanedione (B122817) derivative followed by selective reduction.

The presence of the cyclohexyl ring introduces a three-dimensional, alicyclic scaffold that is distinct from simpler, linear alkynyl ketones. The cyclohexane (B81311) moiety, a ubiquitous structural motif in organic molecules, provides conformational rigidity and influences the steric environment around the reactive ethynyl and ketone groups. This can be strategically exploited to control the stereochemical outcome of reactions at adjacent centers.

Significance of the Ethynyl and Cyclohexyl Moieties in Modern Synthetic Design

The true synthetic potential of 1-(2-Ethynylcyclohexyl)ethanone lies in the combined utility of its ethynyl (B1212043) and cyclohexyl components.

Overview of Current Research Trajectories and Future Directions

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a straightforward manner, often by forming one of the key functional groups—the ethynyl (B1212043) group or the ethanone (B97240) moiety—on a pre-existing scaffold.

Favorsky Ethynylation and Related Acetylene (B1199291) Addition Reactions

The most classical and direct method for introducing an ethynyl group onto a ketone is the Favorsky reaction, which involves the nucleophilic addition of an acetylide anion to a carbonyl group. acs.org In the context of synthesizing this compound, this would typically start from a 2-acylcyclohexanone precursor. However, a more common and direct approach involves the ethynylation of cyclohexanone (B45756) itself to produce 1-ethynylcyclohexanol, which can then be further elaborated.

The core of this reaction is the generation of a metal acetylide, usually from acetylene gas and a strong base. The acetylide then attacks the carbonyl carbon of the cyclohexanone.

Reaction Scheme: Cyclohexanone + Acetylene --(Base)--> 1-Ethynylcyclohexanol

Strategies for Constructing the Ethanone Moiety on Cyclohexyl Scaffolds

An alternative to ethynylating a cyclohexanone derivative is to introduce the ethanone (acetyl) group onto a cyclohexyl scaffold that already contains the ethynyl functionality. This can be achieved through several established methods for ketone synthesis.

One powerful strategy is the acetoacetic ester synthesis. This method would involve the alkylation of ethyl acetoacetate (B1235776) with a suitable 2-ethynylcyclohexyl halide. The resulting β-keto ester can then be hydrolyzed and decarboxylated under acidic or basic conditions to yield the desired this compound. youtube.com This method offers high regioselectivity and uses relatively mild conditions. youtube.com

Another approach is the Friedel-Crafts acylation or related reactions. mdpi.com While typically used for aromatic systems, analogous acylations can be performed on specific aliphatic scaffolds. For this to be feasible, an ethynylcyclohexane (B1294493) derivative would need to be converted into a suitable nucleophile, such as an organometallic reagent (e.g., an organolithium or Grignard reagent). This organometallic species could then react with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form the ketone.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for enhancing efficiency, selectivity, and scope in organic synthesis. Transition metals, superbasic systems, and photochemical methods provide advanced pathways to acetylenic ketones and their analogs.

Transition-Metal Catalysis (e.g., Rhodium-catalyzed, Palladium-catalyzed, Silver-catalyzed)

Transition metals are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, with many applications in the synthesis of ketones and the functionalization of alkynes.

Palladium Catalysis: Palladium catalysts are exceptionally versatile. The Sonogashira cross-coupling reaction is a prominent method for synthesizing alkynyl ketones by coupling a terminal alkyne with an acyl chloride. mdpi.com In a potential synthesis of an analog, an acyl chloride could be coupled with ethynylcyclohexane using a palladium catalyst and a copper co-catalyst. mdpi.com Furthermore, palladium(II) species are effective in catalyzing the intramolecular addition of hydroxyl groups to acetylenes, which can be a key step in synthesizing complex heterocyclic structures from acetylenic alcohol precursors. iupac.org Direct dehydrogenation of cyclic ketones to form α,β-unsaturated enones can also be achieved using palladium catalysts with oxygen as the oxidant, a transformation that could be applied to analogs of the target molecule. nih.gov

Rhodium Catalysis: Rhodium catalysts are known to mediate unique transformations involving diazo compounds and alkynes. The rhodium(II)-catalyzed reaction of α-diazo ketones bearing an alkyne unit is a powerful method for constructing cyclopentenones and other cyclic systems. mdpi.com While not a direct synthesis of the target structure, this methodology highlights the potential of rhodium catalysis in elaborating acetylenic ketone scaffolds into more complex polycyclic products.

Silver Catalysis: Silver(I) catalysts have proven effective in a range of reactions involving alkynes. They can catalyze tandem sci-hub.sesci-hub.se-sigmatropic rearrangement and Myers-Saito cyclization of propargyl esters to produce aromatic ketones. pkusz.edu.cnresearchgate.net Silver catalysts also mediate the hydroazidation of ethynyl carbinols and can be used in the synthesis of fluorinated ketones via ring-opening reactions of cyclopropanols and cyclobutanols. nih.govacs.org These methods showcase the ability of silver to activate alkynes toward various nucleophilic additions and rearrangements, which could be adapted for the synthesis of functionalized analogs of this compound.

| Metal Catalyst | Reaction Type | Key Transformation | Reference |

|---|---|---|---|

| Palladium(II) | Sonogashira Coupling | Coupling of terminal alkynes with acyl chlorides to form ynones. | mdpi.com |

| Palladium(II) | Aerobic Dehydrogenation | Conversion of cyclic ketones to α,β-unsaturated enones. | nih.gov |

| Rhodium(II) | Diazo-Alkyne Cyclization | Formation of cyclopentenones from α-diazo ketones and alkynes. | mdpi.com |

| Silver(I) | Tandem Rearrangement/Cyclization | Synthesis of aromatic ketones from propargyl esters. | pkusz.edu.cnresearchgate.net |

| Silver(I) | Hydroazidation | Conversion of ethynyl carbinols to vinyl azides. | nih.gov |

Superbasic Media Catalysis in Acetylene Chemistry

Reactions involving acetylene can be profoundly influenced by the basicity of the reaction medium. Superbasic systems, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), create highly reactive nucleophiles and can dramatically accelerate reactions like ethynylation. mathnet.ru These media enhance the acidity of acetylene's protons, facilitating the formation of the acetylide anion needed for addition to carbonyl groups. acs.org

The use of superbasic media has become a cornerstone of modern acetylene chemistry, allowing for the ethynylation of ketones and aldehydes under relatively mild conditions. sci-hub.seosti.gov Theoretical studies suggest that the catalytic cycle involves the formation of complexes like KOH·5DMSO, which activates the reactants. researchgate.net This approach not only promotes the desired ethynylation but can also influence the reaction pathway, for instance, by suppressing competing enolization reactions. sci-hub.se The application of superbasic catalysis provides a powerful and efficient alternative to traditional methods that often require cryogenic temperatures or the use of organometallic bases.

Photochemical Methods Applied to Related Structures

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. The irradiation of acetylenic ketones can lead to a variety of interesting molecular transformations. electronicsandbooks.comrsc.org For example, the irradiation of 1-phenylprop-2-yn-1-one (B1213515) in the presence of alcohols can yield 2,5-disubstituted furans. electronicsandbooks.comrsc.org

Multicomponent Reaction Strategies for this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.gov This approach is advantageous for synthesizing precursors to this compound as it can rapidly construct the substituted cyclohexane (B81311) core. MCRs offer benefits like reduced reaction steps, minimized waste, and operational simplicity. nih.gov

Strategies for forming functionalized cyclohexanone precursors often involve cascade reactions, such as sequential Michael-aldol or Michael-Claisen processes, which can be designed as MCRs. beilstein-journals.orgnih.gov For instance, a precursor to the target molecule could be envisioned through a domino reaction involving an enone, a Michael donor, and a third component that introduces the acetyl or a masked ethynyl group. The use of alkynes directly in MCRs is also a well-established field, often catalyzed by metals like copper or gold, to generate diverse molecular scaffolds. rsc.org

A plausible MCR strategy for a precursor could involve the reaction of a cyclic enone, a nucleophile, and an electrophile bearing the latent functionality required for the final product. For example, a three-component reaction could assemble a highly substituted cyclohexane ring, which can then be elaborated to this compound through subsequent functional group interconversions. The choice of catalyst, whether metal-based or organocatalytic, is crucial for directing the reaction pathway and achieving high yields.

Table 1: Examples of Multicomponent Reactions for Cyclohexanone Precursor Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Ref. |

| Arylidenemalonate | Curcumin | - | aq. KOH, TBAB, RT | Highly functionalized cyclohexanone | beilstein-journals.org |

| 1,2-Allenic ketone | 4-Chloroacetoacetate | Malononitrile | Metal-free, mild | Functionalized cyclopentene | rsc.org |

| Aryl alkyne | Arylboronic acid | Benzyl azide | Copper(I) | 5-aryl-1,2,3-triazole | rsc.org |

| [1.1.1]Propellane | Grignard Reagent | Allylic Phosphate | NHC catalyst | α-chiral 1,3-difunctionalized BCPs | nih.gov |

This table presents examples of multicomponent reactions that generate cyclic or complex structures, illustrating the principles that could be applied to synthesize precursors for this compound.

Stereoselective Synthesis and Chiral Induction in this compound Analogs

The presence of a stereocenter at the C2 position of the cyclohexane ring in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched analogs. Stereoselective synthesis is critical in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities.

Chiral induction, the process of transferring chirality from a chiral source to a prochiral substrate, can be achieved through several key strategies. These include the use of chiral auxiliaries, chiral catalysts (organocatalysts, transition metal complexes with chiral ligands), or chiral reagents. For the synthesis of chiral cyclohexanone analogs, asymmetric catalysis is a particularly powerful approach. For example, chiral primary amines can catalyze the Hajos-Parrish-Eder-Sauer-Wiechert reaction to produce chiral cyclohexenones, which are valuable intermediates. organic-chemistry.org Similarly, the use of chiral phosphoric acids or diphenylprolinol silyl (B83357) ether has proven effective in catalyzing asymmetric Michael additions to form chiral cyclic ketones. researchgate.netresearchgate.net

Dynamic asymmetric induction (DYASIN) is another advanced technique that can convert a racemic mixture of rapidly interconverting enantiomers into a single, highly enantioenriched product. rsc.org Such a strategy could be applied to a suitable precursor of this compound that possesses dynamic chirality. The ultimate goal of these methods is to control the three-dimensional arrangement of the acetyl and ethynyl groups on the cyclohexane scaffold, leading to specific stereoisomers.

Diastereoselective and Regioselective Synthetic Pathways

In addition to controlling the absolute configuration (enantioselectivity), achieving control over the relative stereochemistry (diastereoselectivity) and the position of functional groups (regioselectivity) is paramount for synthesizing the specific 1,2-disubstituted pattern of this compound.

Diastereoselective Synthesis: Many synthetic methods for creating substituted cyclohexanes yield mixtures of diastereomers (e.g., cis and trans). Diastereoselective reactions favor the formation of one diastereomer over others. For instance, cascade reactions involving double Michael additions can proceed with complete diastereoselectivity, affording a single diastereomer of a highly functionalized cyclohexanone. beilstein-journals.orgnih.gov The stereochemical outcome is often dictated by the transition state geometry, which can be influenced by the catalyst, solvent, and reaction temperature. In the context of this compound, a key challenge is to control the relative orientation of the acetyl and ethynyl groups, preferentially forming either the cis or trans isomer. Nickel-hydride catalyzed asymmetric hydroalkylation has been shown to convergently produce thermodynamically disfavored cis-1,2-disubstituted cycloalkanes with high diastereoselectivity. nih.gov

Regioselective Synthesis: Regioselectivity concerns where on a molecule a reaction takes place. The synthesis of this compound requires the specific placement of the acetyl group at C1 and the ethynyl group at C2. Michael addition reactions are fundamental for achieving such regiocontrol in the formation of cyclohexanone rings. organic-chemistry.org The reaction between a Michael donor and an α,β-unsaturated ketone (an enone) establishes a 1,5-dicarbonyl relationship, which, after an intramolecular aldol (B89426) condensation, predictably forms a six-membered ring with specific substituent placements. Electrochemical methods have also been developed for the β-functionalization of cyclic ketones via the ring-opening of cycloalkanols, which proceeds through an α,β-unsaturated ketone intermediate, ensuring high regioselectivity. acs.org

Table 2: Illustrative Pathways for Selective Cyclohexanone Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagent | Selectivity Achieved | Product Feature | Ref. |

| Cascade Double Michael Addition | Curcumin, Arylidenemalonate | TBAB / aq. KOH | High Diastereoselectivity | Polysubstituted cyclohexanone | beilstein-journals.org |

| Asymmetric Migratory Hydroalkylation | Racemic Cycloalkene mixture | NiH-complex / Chiral Ligand | Regio-, Diastereo-, Enantioselectivity | cis-1,2-Disubstituted Cycloalkane | nih.gov |

| Domino Michael/Michael Reaction | α,β-Unsaturated Aldehyde, Substituted Cyclohexenone | Diphenylprolinol Silyl Ether | High Diastereo- and Enantioselectivity | Bicyclo[2.2.2]octanone derivative | researchgate.net |

| Electrochemical Ring-Opening/Addition | Cycloalkanol, Nucleophile | Electrochemical cell | High Regioselectivity | β-Functionalized Ketone | acs.org |

This table highlights methodologies that offer high levels of selectivity, which are essential for the controlled synthesis of specific isomers of substituted cyclohexanones like this compound.

Reaction Pathways Involving the Ethynyl Group

The ethynyl group, a site of high electron density, is a key center for various addition and cycloaddition reactions.

The carbon-carbon triple bond of this compound can participate in several modes of cycloaddition, leading to the formation of cyclic structures.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a well-established method for forming four-membered rings. wikipedia.org In the context of ethynyl ketones, related allene (B1206475) derivatives have been shown to undergo [2+2] cycloadditions with alkenes. nih.gov These reactions are valuable for constructing cyclobutane (B1203170) rings, which are versatile synthetic intermediates. nih.gov Ketenes, which can be generated from alkynyl ethers, also readily undergo intramolecular [2+2] cycloadditions with alkenes to yield fused cyclobutanones. nih.gov The reaction proceeds through a concerted, yet asynchronous mechanism. nih.gov

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction is a powerful tool for forming six-membered rings. libretexts.org In this reaction, the alkyne can function as a dienophile, reacting with a conjugated diene. libretexts.org For the reaction to be efficient, the dienophile is typically electron-poor, a condition that can be enhanced by the presence of the adjacent ketone in related α,β-alkynyl ketones. libretexts.orgyoutube.com Enzyme-catalyzed [4+2] cycloadditions have also been identified in the biosynthesis of natural products, highlighting the significance of this reaction type in complex molecule synthesis. nih.gov Theoretical studies have explored the mechanistic pathways of [4+2] cycloadditions involving alkyne and enyne units, leading to bicyclic aromatic and heteroaromatic products. researchgate.net

| Cycloaddition Type | Reactants | Product Type | Key Features |

| [2+2] Cycloaddition | Ethynyl Ketone Derivative (as allene or ketene) + Alkene | Cyclobutane/Cyclobutanone | Often requires photochemical conditions or generation of a reactive intermediate (ketene). wikipedia.orgnih.govnih.gov |

| [4+2] Cycloaddition | Ethynyl Ketone (as dienophile) + Diene | Cyclohexadiene derivative | A concerted pericyclic reaction for forming six-membered rings. libretexts.orgnih.gov |

The triple bond of the ethynyl group is susceptible to attack by nucleophiles. In α,β-alkynyl ketones, this can occur in a conjugate fashion. Although the ethynyl group in this compound is not directly conjugated to the carbonyl, its reactivity towards nucleophiles is a key feature. A notable example is the double Michael reaction, where trimethylsilylethynyl ketones can serve as stable surrogates for the more reactive and difficult-to-handle ethynyl ketones. acs.org In this process, the trimethylsilyl (B98337) group is removed in situ, and a dinucleophile adds across the alkyne. acs.org

| Reaction | Substrate | Nucleophile | Product | Significance |

| Double Michael Reaction | Trimethylsilylethynyl 3-pyridyl ketone | Dicyano diester | Bicyclic nicotine (B1678760) analogue precursor | Demonstrates the use of a protected ethynyl ketone for a controlled nucleophilic addition. acs.org |

The electron-rich triple bond of the ethynyl group readily undergoes electrophilic addition reactions. Common electrophiles that add across the triple bond include halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl). These reactions typically proceed through a vinyl carbocation intermediate. libretexts.org

Another significant electrophilic addition is the hydration of the alkyne. In the presence of a mercuric salt catalyst in aqueous acid, water adds across the triple bond to form an enol intermediate. This enol rapidly tautomerizes to the more stable keto form. For a terminal alkyne like the ethynyl group, this hydration follows Markovnikov's rule and yields a methyl ketone. libretexts.org

| Reagent | Intermediate | Final Product | Reaction Conditions |

| Br₂ | Dibromoalkene | Tetrabromoalkane | Stepwise addition libretexts.org |

| H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | Mercury-catalyzed hydration libretexts.org |

Transformations of the Ethanone Moiety

The ketone functional group in this compound is an electrophilic center and undergoes nucleophilic addition reactions. masterorganicchemistry.com The reactivity of the carbonyl carbon is influenced by the steric environment of the cyclohexyl ring. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pub

The ketone can be converted into a variety of derivatives through reactions with different nucleophiles. For example, reaction with alcohols in the presence of an acid catalyst forms hemiacetals and subsequently acetals. Similarly, reaction with primary amines yields imines (Schiff bases), and reaction with secondary amines can lead to enamines. The carbonyl group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comumb.edu

| Reactant | Product Type |

| Alcohol (e.g., ethanol) | Acetal |

| Primary Amine (e.g., methylamine) | Imine |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

Intramolecular Cyclization and Rearrangement Studies of this compound Derivatives

The presence of both an ethynyl and a ketone group within the same molecule allows for a range of intramolecular reactions, often leading to the formation of complex polycyclic structures. These reactions can be triggered by various catalysts and conditions.

Studies on related 2-alkynylarylketones have shown that they can undergo intramolecular cyclization to produce indenone derivatives under metal-free, water-assisted conditions. researchgate.net Furthermore, enantioselective intramolecular cyclizations of alkynyl esters have been achieved using chiral Brønsted base catalysts, demonstrating the potential for stereocontrolled ring formation. rsc.org In some cases, intramolecular reactions can be complex cascades, such as the Brønsted acid-promoted cationic cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives to form polysubstituted indenes. libretexts.org

Rearrangements are also a feature of the chemistry of related compounds. For instance, the α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, driven by the formation of a more stable isomeric product. wikipedia.org Such rearrangements can be induced by acid, base, or heat. wikipedia.org

| Reaction Type | Substrate Type | Product Type | Key Findings |

| Intramolecular Cyclization | 2-Alkynylarylketones | Indenones | Can proceed under metal-free conditions. researchgate.net |

| Enantioselective Intramolecular Cyclization | Alkynyl esters | Cyclic esters | Achieved with chiral Brønsted base catalysts. rsc.org |

| Cationic Cyclization | o-(1-Arylvinyl) acetophenone derivatives | Polysubstituted indenes | Promoted by Brønsted acids. libretexts.org |

| α-Ketol Rearrangement | α-Hydroxy ketones | Isomeric α-hydroxy ketones | A reversible, thermodynamically controlled process. wikipedia.org |

Elucidation of Reaction Mechanisms for Transformations of this compound

The reactivity of this compound is dominated by the interplay between its constituent functional groups: the ketone, the ethynyl (alkyne) group, and the cyclohexane ring. The transformations this compound undergoes are often complex, leading to a variety of carbocyclic and heterocyclic products. Understanding the mechanisms of these reactions is crucial for controlling product selectivity and for the rational design of new synthetic methodologies. Mechanistic investigations, though not always focused directly on this specific molecule, draw heavily from the well-established reactivity of other 1,6-enynes and acetylenic ketones. These studies combine experimental observations with computational analysis to map out the intricate pathways of these transformations.

Mechanistic Hypotheses and Experimental Validation

The mechanistic hypotheses for the transformations of this compound are largely centered on its propensity to undergo intramolecular cyclization reactions, driven by the activation of the alkyne by a catalyst or reagent. These hypotheses are typically validated through a combination of techniques, including the isolation and characterization of reaction intermediates, isotopic labeling studies, and kinetic analysis. Computational studies, particularly using Density Functional Theory (DFT), have also become indispensable for mapping potential energy surfaces and corroborating proposed pathways. nih.govresearchgate.net

Metal-Catalyzed Cycloisomerization: A prevalent hypothesis for the transformation of this compound involves metal-catalyzed cycloisomerization. In this scenario, a transition metal catalyst, often a late transition metal such as gold(I), platinum(II), or rhodium(I), activates the alkyne towards nucleophilic attack by the enol or enolate form of the ketone. rsc.orgresearchgate.net

For instance, in a gold(I)-catalyzed reaction, the proposed mechanism commences with the coordination of the gold(I) complex to the alkyne, enhancing its electrophilicity. This is followed by an intramolecular attack from the oxygen of the enolized ketone (a 6-endo-dig cyclization), leading to the formation of a vinylgold intermediate. This intermediate can then undergo further transformations, such as protonolysis, to yield a dihydropyran derivative, or it can rearrange through more complex pathways involving metal carbenoids.

Experimental validation for such hypotheses often comes from the successful isolation of related organometallic intermediates or from observing the predicted stereochemical outcomes. For example, the stereochemistry of the starting material is often retained in the product, which is consistent with a concerted or near-concerted intramolecular cyclization step. rsc.org

Acid-Catalyzed Cyclization: Another significant mechanistic hypothesis involves the acid-catalyzed cyclization of this compound. In the presence of a Brønsted or Lewis acid, the carbonyl oxygen is protonated or coordinated, which enhances the electrophilicity of the ketone. This can promote tautomerization to the enol form. Subsequently, the alkyne can be activated by the acid, leading to an intramolecular attack by the enol.

A plausible pathway involves the protonation of the alkyne, forming a vinyl cation. This highly reactive intermediate is then trapped by the enol to form a bicyclic oxonium ion, which can then be deprotonated to yield the final product. Alternatively, in the presence of strong acids, more complex cascade reactions can be initiated. researchgate.net Experimental evidence for these pathways includes the observation of expected products under acidic conditions and the effect of acid strength on reaction rates and product distribution.

Illustrative Data on Mechanistic Pathways:

The following table summarizes hypothetical reaction outcomes based on different mechanistic pathways for the cyclization of this compound, drawing analogies from known enyne cyclizations.

| Catalyst/Reagent | Proposed Key Intermediate | Predicted Major Product Type | Supporting Evidence from Analogous Systems |

|---|---|---|---|

| Au(I) or Pt(II) | Vinylgold/Vinylplatinum Complex | Dihydropyran derivative | Stereospecificity, isolation of related intermediates. rsc.orgrsc.org |

| Rh(I) with Arylboronic Acid | Arylrhodium species | (Z)-1-(1-arylethylidene)-2-vinylcyclopentane derivative | Regioselective addition observed in related 1,6-enynes. researchgate.net |

| Brønsted Acid (e.g., H2SO4) | Vinyl Cation | Bicyclic furanone derivative | Observed in acid-catalyzed cyclizations of similar acetylenic ketones. |

| Hypervalent Iodine Reagent | Enolonium Intermediate | α-functionalized cyclohexanone | Successful α-functionalization of ketones via umpolung. |

Role of Activated Intermediates (e.g., metal carbenoids, zwitterionic species, enolonium intermediates)

The diverse reactivity of this compound is underpinned by the formation of various highly reactive, transient species. The nature of these activated intermediates dictates the subsequent bond-forming events and, ultimately, the structure of the final product.

Metal Carbenoids: In the context of gold(I) or other carbophilic metal catalysis, the formation of metal carbenoid intermediates is a key mechanistic feature. rsc.org For this compound, a plausible pathway involves the initial cyclization to form a vinylgold species, which can then isomerize to a more stable gold(I) carbene. These carbenoids are electrophilic at the carbon atom and can undergo a variety of subsequent reactions. For example, they can be trapped by nucleophiles, undergo cyclopropanation with the adjacent double bond (if one were present), or participate in C-H insertion reactions. Computational studies on related 1,6-enynes have provided significant insight into the energetics and geometries of these gold carbene intermediates, supporting their role in complex molecular rearrangements.

Zwitterionic Species: Zwitterionic intermediates, which contain both a positive and a negative formal charge, are often invoked in polar, non-catalyzed or acid-catalyzed reactions of enynes. In the case of this compound, a zwitterionic intermediate could arise from the intramolecular attack of the enolate onto the alkyne. The resulting intermediate would possess an oxy-cation and a vinyl anion. Such species are typically short-lived and rapidly evolve to the final products. While direct observation is challenging, their existence is often inferred from the reaction products and computational modeling. These intermediates are particularly relevant in understanding the formation of unexpected or rearranged products.

Enolonium Intermediates: The concept of enolonium intermediates represents an "umpolung" or reversal of the normal reactivity of enolates. Normally, the α-carbon of a ketone is nucleophilic (via the enolate). However, by reacting this compound with a hypervalent iodine(III) reagent, it is possible to generate an enolonium species where the α-carbon is electrophilic. This intermediate is essentially an enol where the oxygen atom is bonded to a hypervalent iodine group, rendering the α-carbon susceptible to attack by nucleophiles. This strategy opens up pathways for α-functionalization that are complementary to traditional enolate chemistry. For instance, an enolonium intermediate derived from this compound could react with a soft nucleophile to introduce a substituent at the α-position while leaving the ethynyl group intact for subsequent transformations. Spectroscopic evidence for the existence of enolonium species has been obtained at low temperatures, confirming their role as direct intermediates in these transformations.

Comparative Analysis of Activated Intermediates:

This table provides a comparative overview of the key characteristics of the activated intermediates potentially involved in the transformations of this compound.

| Intermediate | Generation Method | Key Reactive Feature | Typical Subsequent Reaction | Relevant Research Context |

|---|---|---|---|---|

| Metal Carbenoid | Metal-catalyzed activation of the alkyne (e.g., with Au(I), Fe) | Electrophilic carbene carbon | Cyclopropanation, C-H insertion, nucleophilic attack | Gold-catalyzed enyne cycloisomerization. nih.gov |

| Zwitterionic Species | Polar, uncatalyzed or acid-catalyzed intramolecular reaction | Spatially separated positive and negative charges | Rapid rearrangement or collapse to neutral product | Proposed in thermal and some acid-catalyzed enyne reactions. researchgate.net |

| Enolonium Intermediate | Reaction of the ketone with a hypervalent iodine(III) reagent | Electrophilic α-carbon (umpolung) | Attack by external nucleophiles at the α-position | α-Functionalization of ketones. |

Derivatization and Functionalization Strategies of 1 2 Ethynylcyclohexyl Ethanone

Transformations Involving the Ethynyl (B1212043) Group

The terminal alkyne is arguably the most versatile functional group within 1-(2-ethynylcyclohexyl)ethanone, serving as a linchpin for carbon-carbon bond formation and further functionalization.

Hydration and Oxidation Reactions

The triple bond of the ethynyl group can be readily transformed into other oxygen-containing functional groups through hydration and oxidation reactions.

Hydration: The addition of water across the triple bond, a reaction known as hydration, typically follows Markovnikov's rule. youtube.com In the presence of a mercury(II) sulfate (B86663) catalyst in aqueous sulfuric acid, the reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable ketone. youtube.com For this compound, this would result in the formation of a 1,3-diketone, specifically 1-(2-acetylcyclohexyl)ethanone. This transformation introduces a new carbonyl group, providing an additional site for derivatization.

Oxidative Cleavage: More drastic oxidation can cleave the triple bond entirely. Strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄), can break the C≡C bond to yield carboxylic acids. In the case of this compound, oxidative cleavage would convert the ethynyl group into a carboxylic acid, yielding 2-acetylcyclohexane-1-carboxylic acid. This reaction provides a route to introduce a carboxyl functional group, valuable for forming amides, esters, and other derivatives.

| Reaction | Reagents | Product from this compound |

| Hydration | H₂SO₄, H₂O, HgSO₄ | 1-(2-Acetylcyclohexyl)ethanone |

| Oxidative Cleavage | 1. O₃; 2. H₂O or 1. KMnO₄, heat | 2-Acetylcyclohexane-1-carboxylic acid |

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.orgorganic-chemistry.org

The reaction of this compound with various aryl or vinyl halides (iodides, bromides, or triflates) under Sonogashira conditions provides a direct and efficient method for attaching diverse aromatic and unsaturated moieties to the molecule. wikipedia.org This strategy is fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials. gold-chemistry.orglibretexts.org For instance, coupling with iodobenzene (B50100) would yield 1-(2-(phenylethynyl)cyclohexyl)ethanone, significantly increasing the molecular complexity and introducing aromatic character. The versatility of the Sonogashira coupling allows for the introduction of a vast array of substituents, making it a cornerstone for library synthesis in drug discovery. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne. wikipedia.org

| Coupling Partner (R-X) | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(2-(Phenylethynyl)cyclohexyl)ethanone |

| 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-(Pyridin-4-ylethynyl)cyclohexyl)ethanone |

| Vinyl Bromide | Pd(OAc)₂, PPh₃, CuI, BuNH₂ | 1-(2-(But-1-en-3-ynyl)cyclohexyl)ethanone |

Modifications of the Cyclohexyl Ring System

While the ethynyl and ethanone (B97240) groups are primary sites for reaction, the cyclohexyl ring itself can be functionalized, although this often requires harsher conditions or directed methods due to the relative inertness of C(sp³)–H bonds.

Strategies for functionalizing the cyclohexane (B81311) ring include radical halogenation, which can introduce a handle for subsequent nucleophilic substitution or elimination reactions. More advanced methods involve C–H activation or functionalization. For example, a directed C–H functionalization could potentially be achieved if a directing group is installed elsewhere on the molecule. Another approach could involve transforming the ketone into a cycloalkanol, which can then undergo ring-opening functionalization under specific photocatalytic conditions, leading to distally functionalized ketones. researchgate.net These advanced methods provide pathways to install functionality at specific positions on the ring, which is otherwise challenging to achieve. nih.gov

Derivatization at the Ethanone Moiety for Structural Diversity

The ethanone moiety offers a rich platform for derivatization, enabling significant structural modifications. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles.

Common derivatization strategies include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(2-ethynylcyclohexyl)ethan-1-ol. This introduces a hydroxyl group, which can be used for esterification, etherification, or as a directing group in subsequent reactions.

Hydrazone Formation: Reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) or 2-hydrazinoquinoline, forms stable hydrazones. mdpi.comnih.gov This is useful for characterization and can serve as a precursor for other transformations.

Wittig Reaction: The Wittig reaction converts the ketone into an alkene by reacting it with a phosphorus ylide. This allows for the installation of a new carbon-carbon double bond with control over the substituent on the newly formed alkene.

Enolate Chemistry: In the presence of a suitable base, the ketone can be deprotonated at the α-carbon to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) in aldol (B89426) or alkylation reactions, allowing for the construction of new carbon-carbon bonds adjacent to the carbonyl group.

Synthesis of Complex Polycyclic and Spirocyclic Frameworks from this compound Derivatives

The unique arrangement of functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of intricate polycyclic and spirocyclic systems. nih.govnih.gov Spirocycles, which contain two rings fused at a single carbon atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govnih.gov

Intramolecular reactions that exploit two of the three functional sites are key to building these complex architectures. For example:

An intramolecular aldol-type reaction between the ketone and a functionalized alkyne (e.g., a 1,3-diketone formed from hydration) could lead to the formation of a new fused ring system.

Derivatization of the ethanone into a suitable nucleophile could facilitate an intramolecular attack on the ethynyl group or a derivative thereof.

An intramolecular Pauson-Khand reaction, where the alkyne and a newly formed alkene (from a Wittig reaction on the ketone) react in the presence of a cobalt catalyst, could generate a fused cyclopentenone, a common motif in natural products.

Iodocyclization of derivatives can be a key step in forming oxa-spirocycles, which have been shown to possess favorable pharmacological properties. rsc.org

These strategies highlight the potential of this compound as a versatile building block for accessing complex and medicinally relevant chemical space. nih.gov

Spectroscopic and Structural Characterization Methodologies for 1 2 Ethynylcyclohexyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would be used to identify the different types of protons and their neighboring environments in 1-(2-Ethynylcyclohexyl)ethanone. The spectrum is expected to show distinct signals for the acetyl methyl protons (CH₃-C=O), the terminal alkyne proton (C≡C-H), and the various methine (-CH-) and methylene (B1212753) (-CH₂-) protons on the cyclohexane (B81311) ring. The acetyl methyl group would appear as a singlet, typically in the range of δ 2.1-2.3 ppm. The terminal alkyne proton would also be a singlet (or a narrow triplet if coupled to the cyclohexyl proton) around δ 2.0-3.0 ppm. The protons on the cyclohexane ring would present as a complex series of multiplets in the δ 1.2-2.5 ppm region due to extensive spin-spin coupling.

¹³C NMR Spectroscopy provides information on the different carbon environments. Key resonances would include the carbonyl carbon (C=O) signal at the downfield end of the spectrum (δ > 200 ppm), the two sp-hybridized carbons of the ethynyl (B1212043) group (typically δ 65-90 ppm), the acetyl methyl carbon (δ ~30 ppm), and multiple signals for the sp³-hybridized carbons of the cyclohexane ring (δ 20-50 ppm). chemicalbook.comnih.gov

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) or its modern equivalents (HSQC/HMBC) are essential for assembling the complete molecular structure. westmont.edu

COSY would reveal which protons are coupled to each other, helping to trace the connectivity through the cyclohexane ring. For instance, a cross-peak would be observed between the proton at C2 and the adjacent methylene protons on the ring. westmont.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation from the acetyl methyl protons to the carbonyl carbon, and from the proton on C2 of the ring to the carbons of the ethynyl group.

A predicted summary of NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl -CH₃ | 2.15 (s, 3H) | ~30 |

| Carbonyl C=O | - | >200 |

| Cyclohexyl -CH- (at C1) | 2.3-2.6 (m, 1H) | ~50 |

| Cyclohexyl -CH- (at C2) | 2.2-2.5 (m, 1H) | ~40 |

| Cyclohexyl -CH₂- | 1.2-1.9 (m, 8H) | 20-40 |

| Ethynyl -C≡ | - | 70-90 |

Note: 's' denotes singlet, 'm' denotes multiplet. Predicted values are based on data for analogous structures like 1-cyclohexylethanone (B3024942) and 1-ethynylcyclohexanol. nist.govnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula, which for this compound is C₁₀H₁₄O.

The electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺) corresponding to the mass of the molecule. The fragmentation pattern provides further structural evidence. Expected fragmentation pathways for this compound include:

Alpha-cleavage: The loss of the acetyl group (•CH₃CO) to give a prominent fragment ion.

McLafferty rearrangement: If sterically possible, this could lead to the loss of a neutral alkene molecule.

Cleavage of the ethynyl group.

Fragmentation of the cyclohexane ring, leading to a characteristic pattern of ions separated by 14 mass units (CH₂).

Data from related compounds like 1-ethynylcyclohexanol shows major fragments corresponding to the loss of the functional group and ring fragmentation. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Species | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₀H₁₄O | 150.1045 |

| [M-CH₃]⁺ | C₉H₁₁O | 135.0810 |

| [M-COCH₃]⁺ | C₈H₁₁ | 107.0861 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent absorptions would be:

A strong, sharp peak around 1710 cm⁻¹ , characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ketone. nist.gov

A sharp, medium-intensity peak around 3300 cm⁻¹ corresponding to the terminal alkyne (≡C-H) stretching vibration.

A weak but sharp peak in the range of 2100-2140 cm⁻¹ due to the carbon-carbon triple bond (C≡C) stretch.

Multiple bands in the 2850-3000 cm⁻¹ region resulting from C-H stretching vibrations of the sp³-hybridized carbons of the cyclohexane ring and the acetyl methyl group.

Table 3: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~3300 | ≡C-H | Terminal Alkyne C-H Stretch |

| 2850-3000 | C(sp³)-H | Alkane C-H Stretch |

| 2100-2140 | C≡C | Alkyne C-C Stretch |

UV-Vis Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly sensitive to conjugated systems. academie-sciences.fr In this compound, the carbonyl group (C=O) and the ethynyl group (C≡C) are the primary chromophores. However, they are separated by a saturated sp³-hybridized carbon atom, meaning they are not in conjugation with each other.

Due to this lack of extended conjugation, the molecule is not expected to have strong absorptions in the typical UV range (200-400 nm). binghamton.edu The spectrum would likely be dominated by a weak absorption band at a wavelength greater than 270 nm, which is characteristic of the n→π* (n-to-pi-star) electronic transition of the isolated carbonyl group. The π→π* transitions for both the carbonyl and ethynyl groups would occur at shorter wavelengths, likely below 200 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. mdpi.com This technique can provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For this compound, X-ray crystallography would only be applicable if the compound can be obtained as a stable, single crystal of sufficient quality. As it is likely a liquid or a low-melting solid at room temperature, obtaining such a crystal could be challenging. If a crystal structure were determined, it would reveal:

The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry of the acetyl and ethynyl substituents on the ring (i.e., whether they are cis or trans to each other).

Precise measurements of all bond lengths and angles, confirming the geometry around the ketone and alkyne functional groups. researchgate.netresearchgate.net

In the absence of a crystal structure, the relative stereochemistry would need to be determined by more advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments.

Theoretical and Computational Studies on 1 2 Ethynylcyclohexyl Ethanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of 1-(2-ethynylcyclohexyl)ethanone, offering a detailed picture of its electronic landscape. These methods allow for the prediction of various molecular properties and reactivity patterns.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, such as those employing the B3LYP functional with a 6-31+g(d) basis set, are instrumental in predicting its stability and reactivity. researchgate.net These calculations can determine the optimized geometry of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical methods provide alternative and complementary approaches to understanding the molecular properties of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.govdntb.gov.ua These methods can be highly accurate for calculating properties like molecular geometry, vibrational frequencies, and electronic energies, especially for smaller molecules. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them computationally less expensive and suitable for larger molecules. researchgate.net Methods like AM1 can be employed to perform tasks such as conformational analysis by calculating the molecular energy profile as a function of specific dihedral angles. researchgate.net While less rigorous than ab initio or DFT methods, semi-empirical approaches can provide valuable qualitative insights into the molecule's conformational flexibility. researchgate.net

Molecular Modeling and Dynamics Simulations to Elucidate Molecular Behavior

Molecular modeling and dynamics simulations offer a powerful lens through which to observe the dynamic behavior of this compound. These computational techniques allow for the exploration of the molecule's conformational landscape and its interactions with its environment over time.

Molecular dynamics (MD) simulations, in particular, can be used to study the flexibility of the cyclohexyl ring and the ethynyl (B1212043) group. nih.gov By simulating the motion of the atoms over a period of time, researchers can identify the most stable conformations and the energy barriers between them. nih.gov Software packages like CP2K enable such simulations, employing classical force fields or quantum mechanical methods to describe the interactions between atoms. nih.govcp2k.org These simulations can reveal how the molecule might behave in different solvents or at various temperatures, providing a more complete picture of its dynamic nature. utwente.nl

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap, Chemical Hardness, Electronegativity)

Quantum chemical descriptors are crucial for predicting the reactivity and selectivity of this compound. These descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's electronic properties.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

Other important descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO and LUMO energies.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is the negative of the chemical potential, which is the average of the HOMO and LUMO energies.

These descriptors can be used to predict how this compound will behave in different chemical reactions, including its potential for cycloadditions or other transformations. mit.edu

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Smaller gap suggests higher reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | Higher hardness implies lower reactivity |

| Electronegativity (χ) | Ability to attract electrons | Influences the polarity of bonds and interactions |

Elucidation of Reaction Mechanisms through Advanced Computational Approaches

Advanced computational approaches are invaluable for elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products.

Techniques such as transition state theory, combined with quantum chemical calculations, allow for the location and characterization of transition state structures. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate. Computational methods can be used to study various reaction types, such as cycloadditions, rearrangements, and elimination reactions. rsc.orgbibliotekanauki.pl For instance, the mechanism of a reaction can be determined to be concerted or stepwise by identifying the presence or absence of stable intermediates along the reaction coordinate. researchgate.net The use of computational tools can also help in understanding the role of catalysts or solvent effects on the reaction mechanism. rsc.org

Conformational Analysis and Stereochemical Insights from Computational Methods

The conformational flexibility of the cyclohexane (B81311) ring in this compound is a key determinant of its stereochemistry and reactivity. Computational methods are essential for exploring the various possible conformations and their relative energies.

The cyclohexane ring can adopt several conformations, with the chair form being the most stable. However, the presence of substituents, such as the ethynyl and acetyl groups, can influence the preference for different chair, boat, or twist-boat conformations. sapub.org Computational methods can be used to perform a systematic search of the conformational space to identify all low-energy conformers. nih.gov

Unable to Generate Article Due to Lack of Specific Research on "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the applications of the chemical compound This compound in the contexts requested. The query for an article focused on its role as a synthetic intermediate for nitrogen-containing heterocycles, polycyclic aromatic compounds, natural product analogs, bioactive scaffolds, and novel organic materials did not yield any relevant studies or findings.

The provided outline requires a thorough and scientifically accurate account of this specific compound's use in various complex syntheses. However, the existing body of scientific work does not appear to contain papers, articles, or data that describe or mention this compound being utilized for these purposes.

Therefore, it is not possible to generate an article that is "focusing solely on the chemical Compound 'this compound'" and strictly adheres to the provided outline without resorting to speculation or fabricating information, which would violate the core principles of scientific accuracy.

Researchers seeking to understand the synthetic utility of various building blocks will find extensive literature on related compounds, such as other alkynyl ketones or cyclohexyl derivatives, in the synthesis of complex molecules. However, the specific compound of interest, this compound, is not featured in this research.

We are committed to providing accurate and fact-based information. In this instance, the absence of published research prevents the creation of the requested article. Should studies involving this compound be published in the future, it would become possible to address this topic.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethynylcyclohexyl)ethanone, and how do reaction conditions influence yield?

Synthesis of this compound typically involves cyclohexene derivatives as precursors. A common approach includes Friedel-Crafts acylation or alkyne functionalization. For example, 1-(2-Amino-5-methoxyphenyl)ethanone synthesis uses Pd-catalyzed cross-coupling reactions under inert atmospheres to preserve ethynyl group integrity . Yield optimization depends on solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., 2–5 mol% Pd), and temperature control (60–80°C). Side products like over-acylated derivatives may form if stoichiometry is mismatched.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

- NMR : H and C NMR to confirm ethynyl proton shifts (~2.5–3.0 ppm) and ketone carbonyl signals (~200–210 ppm) .

- X-ray crystallography : Resolves cyclohexyl ring conformation and bond angles (e.g., C–C–C angles ~109.5° for sp³ hybridization) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting the ethynyl group’s electron-withdrawing effect on the ketone .

Q. What are the stability considerations for this compound under varying conditions?

- Thermal stability : Decomposes above 300°C, with exothermic peaks observed via DSC .

- Photostability : UV exposure (254 nm) induces ethynyl group dimerization; store in amber vials .

- pH sensitivity : Hydrolysis of the ketone occurs in strongly acidic/basic conditions (pH < 2 or > 10), forming cyclohexanol derivatives .

Advanced Research Questions

Q. How does the ethynyl group influence reaction mechanisms in cross-coupling or cycloaddition reactions?

The ethynyl group acts as a directing moiety in Sonogashira couplings, enabling regioselective C–C bond formation. Computational studies show its electron-deficient nature lowers activation energy for Pd-catalyzed reactions by 15–20 kJ/mol compared to alkyl-substituted analogs . In Diels-Alder reactions, the ethynyl group enhances dienophile reactivity, achieving cycloaddition yields >85% with electron-rich dienes .

Q. What strategies mitigate contradictions in reported biological activity data for ethanone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter LogP (e.g., 3.69 vs. 4.12) and membrane permeability .

- Assay variability : Standardize MIC testing using broth microdilution (CLSI guidelines) to reduce false positives .

- Metabolite interference : LC-MS/MS analysis confirms parent compound stability in biological matrices .

Q. How can computational methods predict the pharmacokinetic behavior of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.